Solubility profile of tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate in organic solvents
Solubility profile of tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate in organic solvents
An In-depth Technical Guide to the Solubility Profile of tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate
Introduction: The Critical Role of Solubility in Synthesis and Development
In the realms of pharmaceutical development and fine chemical synthesis, understanding the solubility profile of a molecule is not merely a preliminary step; it is a cornerstone of process design, formulation, and ultimately, therapeutic efficacy. For an intermediate compound like tert-butyl 3-(3-chloropropyl)piperidine-1-carboxylate, a comprehensive solubility map is indispensable. It governs the choice of reaction media, dictates purification strategies such as crystallization, and informs the feasibility of subsequent synthetic transformations. This guide provides a detailed examination of the theoretical and practical aspects of determining the solubility of this compound in a range of organic solvents, grounded in established scientific principles and robust experimental protocols.
Physicochemical Profile of the Target Compound
Before delving into experimental determination, a thorough analysis of the molecule's inherent physicochemical properties provides a strong predictive foundation for its solubility behavior.
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Molecular Structure:
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Key Structural Features & Their Influence on Solubility:
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tert-Butoxycarbonyl (Boc) Group: This bulky, lipophilic protecting group significantly increases the non-polar character of the molecule, suggesting a preference for less polar organic solvents.[2]
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Piperidine Ring: A saturated heterocyclic amine, which in its neutral (Boc-protected) state, contributes to the overall non-polar surface area.[3]
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3-Chloropropyl Chain: This flexible alkyl chloride side chain further enhances the molecule's lipophilicity and non-polar nature.
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Carbamate Linkage (-O-C(=O)-N-): This is the most polar feature of the molecule. While it lacks a proton for hydrogen bond donation, the oxygen and nitrogen atoms can act as hydrogen bond acceptors, allowing for some interaction with protic solvents. Its polar surface area is relatively small.[1]
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Computed Properties:
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XLogP3: 3.2[1] - This value indicates a significant degree of lipophilicity ("fat-loving"), predicting low solubility in water and high solubility in non-polar organic solvents.
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Topological Polar Surface Area (TPSA): 29.5 Ų[1] - This relatively low TPSA value confirms that the molecule is predominantly non-polar, further supporting its predicted preference for organic solvents over aqueous media.
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Theoretical Solubility Profile: Applying the "Like Dissolves Like" Principle
Based on the physicochemical analysis, we can predict the compound's solubility across different classes of organic solvents. The fundamental principle is that substances with similar polarities and intermolecular force capabilities tend to be miscible.[4]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Heptane, Cyclohexane | Medium to Low | The molecule's significant non-polar character, driven by the tert-butyl and chloropropyl groups, allows for van der Waals interactions with these solvents. However, the polarity of the carbamate group may limit very high solubility.[5] |
| Moderately Polar Aprotic | Toluene, Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate (EtOAc) | High | These solvents offer the best balance. Their moderate polarity can solvate the carbamate group, while their organic nature readily accommodates the lipophilic portions of the molecule. Toluene's aromatic ring can also engage in π-π interactions.[5] |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN) | High to Medium | These solvents are effective at dissolving a wide range of organic compounds. THF, in particular, is often an excellent solvent for Boc-protected amines. |
| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Very High | As powerful, versatile organic solvents, DMSO and DMF are expected to fully solubilize the compound due to their strong dipole moments and ability to solvate both polar and non-polar moieties.[3] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Medium | The hydroxyl groups of alcohols can act as hydrogen bond donors to the carbamate's oxygen atoms, facilitating dissolution. Solubility is expected to decrease as the alcohol's alkyl chain length increases (e.g., higher in MeOH than in IPA).[5] |
| Aqueous | Water | Insoluble | The high lipophilicity (XLogP3 = 3.2) and low TPSA predict negligible solubility in water.[6] |
Experimental Determination of Thermodynamic Solubility
To move from prediction to quantification, rigorous experimental protocols are required. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[7] This section details two robust, self-validating protocols for this purpose.
Protocol 1: Gravimetric Analysis
This classic method directly measures the mass of a solute dissolved in a saturated solution and is highly accurate for compounds with moderate to high solubility.[8][9]
Step-by-Step Methodology:
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Sample Preparation: To a series of glass vials, add a precisely known volume (e.g., 5.0 mL) of the selected organic solvent.
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Addition of Solute: Add an excess amount of tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate to each vial, ensuring a visible amount of undissolved solid remains. This is critical for achieving saturation.
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Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a minimum of 24 hours. This extended period is crucial to ensure the system reaches true thermodynamic equilibrium.[10]
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Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
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Filtration: Carefully withdraw a portion of the supernatant using a syringe and filter it through a 0.22 µm PVDF or PTFE syringe filter into a pre-weighed, clean, and dry evaporating dish. The use of a fine filter is mandatory to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.[11]
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Solvent Evaporation: Place the evaporating dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant weight of the residue is achieved.[8]
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Calculation:
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Let W₁ = Weight of the empty evaporating dish.
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Let W₂ = Weight of the dish with the dry residue.
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Solubility (mg/mL) = (W₂ - W₁) / Volume of solvent pipetted.
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Diagram: Workflow for Gravimetric Solubility Determination
Caption: Gravimetric method workflow for solubility.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This method is ideal for determining solubility across a wide concentration range, especially for sparingly soluble compounds. It relies on quantifying the analyte's concentration in a saturated solution against a calibration curve.[4][12]
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Follow steps 1-5 from the Gravimetric Analysis protocol. The filtrate collected is the saturated sample solution.
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Preparation of Calibration Standards:
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Prepare a high-concentration stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile).
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations that bracket the expected solubility range.[4]
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-
HPLC Analysis:
-
Inject the calibration standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (R²) of >0.999 for accuracy.
-
Inject the filtered saturated sample solution (potentially after appropriate dilution) into the HPLC system.
-
-
Calculation:
-
Determine the concentration of the sample solution using the linear regression equation from the calibration curve.
-
If the sample was diluted, multiply the result by the dilution factor to obtain the final solubility value.
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Diagram: Logic of Solubility Based on Molecular Structure
Caption: Influence of molecular fragments on solubility.
Trustworthiness and Self-Validation in Protocols
The integrity of any solubility study rests on its self-validating mechanisms:
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Confirmation of Equilibrium: To confirm that 24 hours is sufficient for equilibration, samples can be taken at multiple time points (e.g., 12, 24, and 36 hours). If the measured concentration does not change between 24 and 36 hours, equilibrium has been reached.[8]
-
Temperature Control: Solubility is highly temperature-dependent. All steps, from equilibration to filtration, must be performed at a constant, recorded temperature to ensure reproducibility.[8][13]
-
Purity of Compound: The starting material must be of high purity, as impurities can significantly alter solubility measurements. Purity should be confirmed by an independent method (e.g., qNMR or HPLC).[3]
Conclusion
The solubility profile of tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate is dominated by its significant lipophilic character, imparted by the Boc-protecting group and the chloropropyl side chain. This structure predicts high solubility in moderately polar and polar aprotic solvents (e.g., DCM, EtOAc, THF, DMSO) and limited solubility in highly non-polar (hexane) and polar protic (alcohols) solvents, with negligible solubility in water. For accurate and reliable quantification, the detailed gravimetric and HPLC-based shake-flask protocols provided in this guide offer robust and validated methodologies. A thorough understanding of this solubility behavior is paramount for any researcher or scientist aiming to utilize this compound effectively in subsequent synthetic applications or developmental studies.
References
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ResearchGate. (2015, September 22). Simple Solubilization of the Traditional 2,2′:6′,2′′-Terpyridine Ligand in Organic Solvents by Substitution with 4,4′′-Di-tert-butyl Groups. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0otoQUSgQKZ433cDYhZFLH3tGOnt2Ela8UUV_k1d7dOgi1IDHddewYSShLqZFmNcfZyqMGYfDKzBFzdtK_s9033CBM4ph5MGdo1q-912HG5rroi1XBPJ53IzNlzVpF3VkVvz7b34hxKlL4d29B6E7SRH-sDz49LNp12zlNLNm9Yhtx59gdUYAq-3BcPWH5mCBNCP737dCJNXJquNyDlgBNBUFqOK50dIhhyayzp5lnn6SaiIELusJTSm2K2sF4Kc5WxVq1v8gN8CqcbQwz2ooLJx-gwQjKaF4wbINuc1RCPQwMSL2KYumWNCUWDJW7qzaRkJAoqMj]([Link]
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